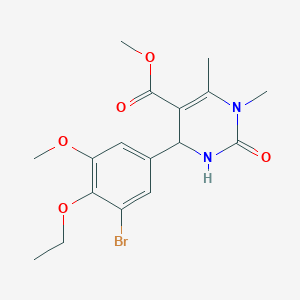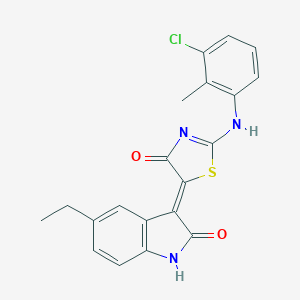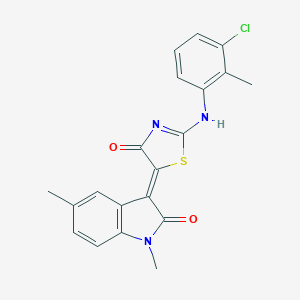
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as BRD-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor exerts its pharmacological effects by binding to the acetyl-lysine recognition pocket of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, thereby blocking its interaction with chromatin and transcription factors. This leads to the inhibition of gene transcription and subsequent downstream effects.
Biochemical and Physiological Effects:
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been shown to exhibit potent anti-cancer activity in various preclinical models. It can induce cell cycle arrest, apoptosis, and inhibit tumor growth in a variety of cancer types, including leukemia, lymphoma, and solid tumors. Moreover, Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can also modulate the immune response and inhibit inflammation, making it a potential therapeutic agent for autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is its selectivity for Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which reduces off-target effects and toxicity. It also exhibits good pharmacokinetic properties, including high bioavailability and metabolic stability. However, one of the limitations of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is its poor solubility in aqueous solutions, which can affect its efficacy in certain experimental settings.
Zukünftige Richtungen
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research directions include investigating the optimal dosing regimen, identifying biomarkers for patient selection, and exploring combination therapies with other drugs to enhance its therapeutic effects.
Conclusion:
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its selective inhibition of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and downstream effects make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can be synthesized via a multi-step process, starting with the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The resulting intermediate is then treated with methyl chloroformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been extensively studied for its potential applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to selectively inhibit the activity of the bromodomain-containing protein 4 (Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate), which plays a crucial role in the regulation of gene expression. By inhibiting Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can modulate the expression of various genes involved in disease pathogenesis.
Eigenschaften
Produktname |
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Molekularformel |
C17H21BrN2O5 |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
methyl 6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21BrN2O5/c1-6-25-15-11(18)7-10(8-12(15)23-4)14-13(16(21)24-5)9(2)20(3)17(22)19-14/h7-8,14H,6H2,1-5H3,(H,19,22) |
InChI-Schlüssel |
KJSGRJVXIPZQEI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,5-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308041.png)

![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308046.png)
![7-Acetyl-6-(3-fluorophenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308047.png)
![2,4,6-trimethoxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B308050.png)
![7-Acetyl-3-(ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308052.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308053.png)
![5-(3-Bromo-4,5-diethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308055.png)
![7-Acetyl-3-(pentylsulfanyl)-6-[2-(2-thienyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308056.png)
![4-{2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]vinyl}phenyl methyl ether](/img/structure/B308057.png)
![5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308059.png)
![(6E)-2-ethoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308060.png)

![5-(3-Bromo-2-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308063.png)